molecular formula C13H19NO3 B15341269 N,N-Diethyl-2,3-dimethoxybenzamide CAS No. 30577-84-5

N,N-Diethyl-2,3-dimethoxybenzamide

Cat. No.: B15341269
CAS No.: 30577-84-5
M. Wt: 237.29 g/mol
InChI Key: SUSWIGCCIPLSLE-UHFFFAOYSA-N
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Description

N,N-Diethyl-2,3-dimethoxybenzamide is a chemical compound with the molecular formula C13H19NO3. It is a derivative of benzamide, featuring two methoxy groups (-OCH3) and two ethyl groups (-C2H5) attached to the benzene ring

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 2,3-dimethoxybenzoic acid as the starting material.

  • Esterification: The carboxylic acid group is first converted to an ester using an alcohol (e.g., ethanol) in the presence of a strong acid catalyst (e.g., sulfuric acid) to form the corresponding ethyl ester.

  • Amidation: The ester is then subjected to amidation using diethylamine under reflux conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound involves scaling up the above synthetic routes, optimizing reaction conditions, and ensuring purity and yield. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Types of Reactions:

  • Reduction: Reduction reactions can be performed to convert functional groups within the compound.

  • Substitution: Substitution reactions involve replacing one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophiles like hydroxide ions (OH-) and electrophiles like alkyl halides are employed.

Major Products Formed:

  • Oxidation: Products include carboxylic acids and aldehydes.

  • Reduction: Alcohols and amines are common reduction products.

  • Substitution: Various substituted benzamides and esters can be formed.

Scientific Research Applications

N,N-Diethyl-2,3-dimethoxybenzamide has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

  • Medicine: It has been investigated for its pharmacological properties, such as analgesic and anti-inflammatory effects.

  • Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

N,N-Diethyl-2,3-dimethoxybenzamide is compared with other similar compounds, such as N,N-Diethyl-3,4-dimethoxybenzamide and N,N-Dimethylbenzamide. These compounds share structural similarities but differ in the position and number of methoxy groups, leading to variations in their chemical properties and biological activities.

Comparison with Similar Compounds

  • N,N-Diethyl-3,4-dimethoxybenzamide

  • N,N-Dimethylbenzamide

  • N,N-Diethyl-4-methoxybenzamide

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Properties

CAS No.

30577-84-5

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

N,N-diethyl-2,3-dimethoxybenzamide

InChI

InChI=1S/C13H19NO3/c1-5-14(6-2)13(15)10-8-7-9-11(16-3)12(10)17-4/h7-9H,5-6H2,1-4H3

InChI Key

SUSWIGCCIPLSLE-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=C(C(=CC=C1)OC)OC

Origin of Product

United States

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